5-Chloro-1-(4-fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde

Catalog No.
S6640644
CAS No.
1152960-71-8
M.F
C13H12ClFN2O
M. Wt
266.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-1-(4-fluorophenyl)-3-(propan-2-yl)-1H-pyr...

CAS Number

1152960-71-8

Product Name

5-Chloro-1-(4-fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde

IUPAC Name

5-chloro-1-(4-fluorophenyl)-3-propan-2-ylpyrazole-4-carbaldehyde

Molecular Formula

C13H12ClFN2O

Molecular Weight

266.70 g/mol

InChI

InChI=1S/C13H12ClFN2O/c1-8(2)12-11(7-18)13(14)17(16-12)10-5-3-9(15)4-6-10/h3-8H,1-2H3

InChI Key

BJEZRMIEXCDDHR-UHFFFAOYSA-N

SMILES

CC(C)C1=NN(C(=C1C=O)Cl)C2=CC=C(C=C2)F

Canonical SMILES

CC(C)C1=NN(C(=C1C=O)Cl)C2=CC=C(C=C2)F

The exact mass of the compound 5-Chloro-1-(4-fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde is 266.0622189 g/mol and the complexity rating of the compound is 295. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Chloro-1-(4-fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde is a pyrazole derivative characterized by the presence of a chloro group, a fluorophenyl substituent, and an aldehyde functional group. This compound belongs to a class of heterocyclic compounds that have gained significant attention due to their diverse biological activities and potential applications in medicinal chemistry. Its molecular formula is C11H10ClF N2O, and it has a molecular weight of approximately 238.65 g/mol .

  • Skin and eye irritation
  • Potential respiratory irritation if inhaled
  • Unknown flammability and reactivity
  • Search of Scientific Databases: Searches in scientific databases like PubChem and Google Scholar yielded no published research directly related to this specific compound.
  • Chemical Similarity: Since 5-Chloro-1-(4-fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde belongs to the class of pyrazole derivatives, research on similar compounds might provide clues for potential applications. However, further investigation is needed to determine its specific properties and potential uses.

Future Research Directions:

The presence of functional groups like the aldehyde (-CHO) and the chloro (Cl) and fluoro (F) substituents suggests potential for the molecule to participate in various chemical reactions.

  • Drug Discovery: Pyrazole derivatives have been explored for their diverse biological activities, including antibacterial, antifungal, and anti-inflammatory properties . 5-Chloro-1-(4-fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde could be investigated for similar applications.
  • Material Science: Certain pyrazole derivatives exhibit interesting properties like fluorescence, making them useful in material science applications . Further research is needed to determine if this specific compound possesses such properties.

The chemical reactivity of 5-Chloro-1-(4-fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde is influenced by its functional groups. The aldehyde group is particularly reactive, allowing for various reactions such as:

  • Nucleophilic Addition: The aldehyde can undergo nucleophilic addition reactions with various nucleophiles.
  • Condensation Reactions: It can participate in condensation reactions with amines or alcohols to form imines or hemiacetals.
  • Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid under appropriate conditions .

Pyrazole derivatives, including this compound, have been studied for their biological activities. They exhibit a range of pharmacological properties such as:

  • Antimicrobial Activity: Some pyrazole derivatives have shown effectiveness against various bacterial and fungal strains.
  • Anti-inflammatory Effects: Certain compounds in this class act as anti-inflammatory agents by inhibiting specific pathways involved in inflammation.
  • Anticancer Properties: Research indicates that some pyrazole derivatives may inhibit the activity of key enzymes involved in cancer progression, making them potential candidates for cancer therapy .

The synthesis of 5-Chloro-1-(4-fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde typically involves several steps:

  • Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine derivatives with appropriate carbonyl compounds.
  • Substitution Reactions: The introduction of chloro and fluorophenyl substituents can be accomplished via electrophilic aromatic substitution or nucleophilic substitution methods.
  • Aldehyde Introduction: The final step often involves the conversion of a ketone or alcohol to an aldehyde using oxidation techniques .

5-Chloro-1-(4-fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde has potential applications in:

  • Pharmaceutical Development: Due to its diverse biological activities, it can serve as a lead compound in drug discovery.
  • Agricultural Chemistry: Its antimicrobial properties may find use in developing agrochemicals for crop protection.
  • Material Science: Pyrazole derivatives are also explored for their utility in creating advanced materials due to their unique electronic properties .

Studies on the interactions of this compound with biological targets reveal significant insights into its mechanism of action. For instance:

  • Binding Affinity: The binding affinity to specific enzymes or receptors can be assessed using techniques like surface plasmon resonance or isothermal titration calorimetry.
  • Molecular Docking Studies: Computational studies help predict how this compound interacts at the molecular level with various biological targets, aiding in the design of more potent derivatives .

Several compounds share structural similarities with 5-Chloro-1-(4-fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde. Here are some notable examples:

Compound NameStructureUnique Features
5-Chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazoleStructureMethyl group instead of propan-2-yl
5-Bromo-1-(3-nitrophenyl)-3-methylpyrazoleStructureContains a nitro group, differing reactivity
4-Fluorophenyl-Pyrazole DerivativeStructureVariants without chlorine substitution

These comparisons highlight the unique features of 5-Chloro-1-(4-fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde, particularly its specific halogen substitutions and the presence of an aldehyde group, which influence both its chemical behavior and biological activity.

XLogP3

3.6

Hydrogen Bond Acceptor Count

3

Exact Mass

266.0622189 g/mol

Monoisotopic Mass

266.0622189 g/mol

Heavy Atom Count

18

Dates

Last modified: 11-23-2023

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